molecular formula C18H31NO2Si B3115101 1-Benzyl-5-((tert-butyldimethylsilyl)oxy)piperidin-3-ol CAS No. 2070014-70-7

1-Benzyl-5-((tert-butyldimethylsilyl)oxy)piperidin-3-ol

Cat. No. B3115101
CAS RN: 2070014-70-7
M. Wt: 321.5 g/mol
InChI Key: LPKCLOBPWVYSOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Benzyl-5-((tert-butyldimethylsilyl)oxy)piperidin-3-ol” is a chemical compound . It is used in pharmaceutical testing .


Synthesis Analysis

The synthesis of “1-Benzyl-5-((tert-butyldimethylsilyl)oxy)piperidin-3-ol” involves the use of tert-butyldimethylsilyl chloride (TBDMS-Cl) as a silylation agent . The reaction proceeds via N-tert-butyldimethylsilylimidazole as a very reactive silylating agent . The reaction is catalyzed by DMF .


Molecular Structure Analysis

The molecular structure of “1-Benzyl-5-((tert-butyldimethylsilyl)oxy)piperidin-3-ol” includes a benzyl group, a tert-butyldimethylsilyl group, and a piperidin-3-ol group .


Chemical Reactions Analysis

The tert-butyldimethylsilyloxy group in “1-Benzyl-5-((tert-butyldimethylsilyl)oxy)piperidin-3-ol” is hydrolytically stable . The silyl ethers can be converted back to the alcohols under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Benzyl-5-((tert-butyldimethylsilyl)oxy)piperidin-3-ol” include a boiling point of 140 °C/6 mmHg, a density of 0.885 g/mL at 25 °C, and a refractive index n20/D of 1.442 .

Scientific Research Applications

Neurochemical Analysis

The tert-Butyldimethylsilyl (tBDMS) group in the compound is extremely versatile and can be used in the derivatization of a wide variety of functional groups, including –COOH, –NH2, –SH, –SO2H, –OH, –C=O, and –NH–OH groups . This makes it valuable in the analysis of neurochemicals, particularly in the field of metabolomics .

Synthesis of Natural Products

The compound can be used in the synthesis of natural products. For instance, it has been used in the synthesis of ®-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the natural product jaspine B . Jaspine B is a natural product isolated from various sponges and has shown cytotoxic activity against several human carcinoma cell lines .

Derivatization in GC-MS

The compound is used in the derivatization of neurochemicals for gas chromatography-mass spectrometry (GC-MS) analyses . The tBDMS group enhances the volatility of the derivatives, allowing for excellent separation by gas chromatography and optimal detection with ammonia positive chemical ionization (PCI) GC-MS .

Synthesis of Bioactive Compounds

The compound is used as an important reagent in the total synthesis of bioactive compounds such as (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A . These compounds have shown significant biological activities, making the compound valuable in medicinal chemistry .

Stability in Aqueous Media

The tBDMS derivatives, in contrast to TMS derivatives, are stable in aqueous media, thereby limiting their degradation during refrigerated storage . This makes the compound useful in long-term studies where sample stability is crucial .

Selective Protection and Deprotection

The tert-Butyldiphenylsilyl (BDPSi) group in the compound can be selectively removed in the presence of other silyl ethers and acetals . This selective protection and deprotection make the compound useful in complex organic synthesis .

properties

IUPAC Name

1-benzyl-5-[tert-butyl(dimethyl)silyl]oxypiperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO2Si/c1-18(2,3)22(4,5)21-17-11-16(20)13-19(14-17)12-15-9-7-6-8-10-15/h6-10,16-17,20H,11-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKCLOBPWVYSOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(CN(C1)CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-5-((tert-butyldimethylsilyl)oxy)piperidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-5-((tert-butyldimethylsilyl)oxy)piperidin-3-ol
Reactant of Route 2
Reactant of Route 2
1-Benzyl-5-((tert-butyldimethylsilyl)oxy)piperidin-3-ol
Reactant of Route 3
Reactant of Route 3
1-Benzyl-5-((tert-butyldimethylsilyl)oxy)piperidin-3-ol
Reactant of Route 4
Reactant of Route 4
1-Benzyl-5-((tert-butyldimethylsilyl)oxy)piperidin-3-ol
Reactant of Route 5
1-Benzyl-5-((tert-butyldimethylsilyl)oxy)piperidin-3-ol
Reactant of Route 6
1-Benzyl-5-((tert-butyldimethylsilyl)oxy)piperidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.